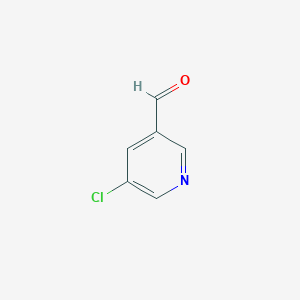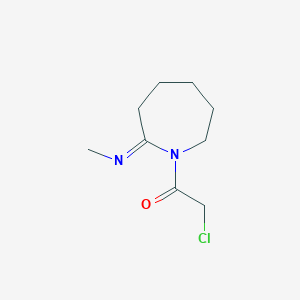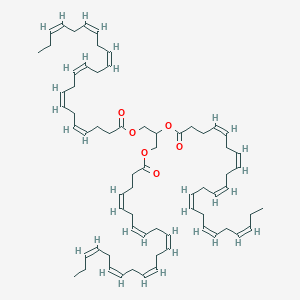
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, also known as DCMF, is a thiobarbituric acid derivative that has been extensively studied for its potential use in scientific research. DCMF has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for studying various cellular and molecular processes.
作用機序
The mechanism of action of 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid is not fully understood, but it is thought to involve the inhibition of various cellular signaling pathways. 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage.
生化学的および生理学的効果
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has a variety of biochemical and physiological effects that make it a valuable tool for scientific research. 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the activity of various enzymes, including protein kinases, cyclooxygenases, and lipoxygenases. Additionally, 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to have antioxidant and anti-inflammatory effects, and has been shown to protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One advantage of using 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid in lab experiments is its ability to selectively inhibit the activity of specific enzymes and signaling pathways, which can help researchers to better understand the underlying mechanisms of various cellular and molecular processes. However, one limitation of using 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid is its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are several potential future directions for research on 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid. One area of interest is the development of novel 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms of action of 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, and to identify its potential therapeutic applications in various disease states. Finally, research is also needed to better understand the potential risks associated with the use of 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, and to develop strategies to minimize these risks in experimental systems.
合成法
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid can be synthesized using a variety of methods, including the reaction of 2,6-dichloroaniline with p-methoxybenzaldehyde and 4-morpholinophenylacetic acid, followed by the addition of thiourea and barbituric acid. The resulting product is then purified using various chromatography techniques.
科学的研究の応用
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to have anti-inflammatory effects in animal models. Additionally, 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to protect against oxidative stress and neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
121608-36-4 |
|---|---|
製品名 |
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid |
分子式 |
C28H23Cl2N3O4S |
分子量 |
568.5 g/mol |
IUPAC名 |
(5Z)-1-(2,6-dichlorophenyl)-5-[(4-methoxyphenyl)methylidene]-3-(4-morpholin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H23Cl2N3O4S/c1-36-21-11-5-18(6-12-21)17-22-26(34)32(20-9-7-19(8-10-20)31-13-15-37-16-14-31)28(38)33(27(22)35)25-23(29)3-2-4-24(25)30/h2-12,17H,13-16H2,1H3/b22-17- |
InChIキー |
GHAWZYGKVZFVIR-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N(C2=O)C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)N5CCOCC5 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)N5CCOCC5 |
正規SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)N5CCOCC5 |
同義語 |
(5Z)-1-(2,6-dichlorophenyl)-5-[(4-methoxyphenyl)methylidene]-3-(4-morp holin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)
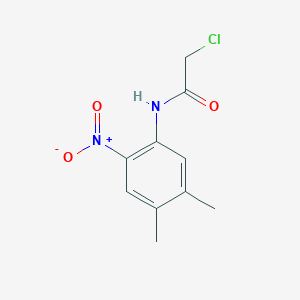
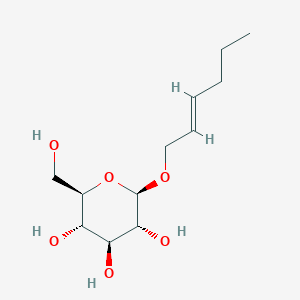


![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
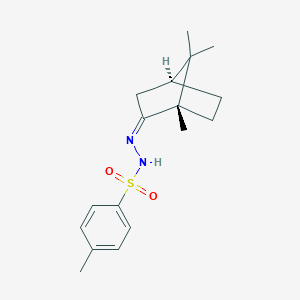
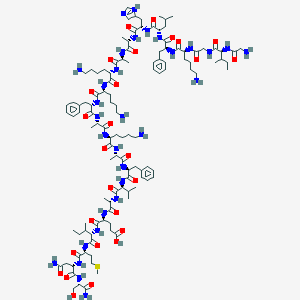

![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)
